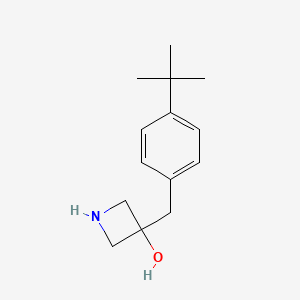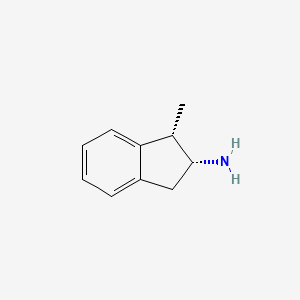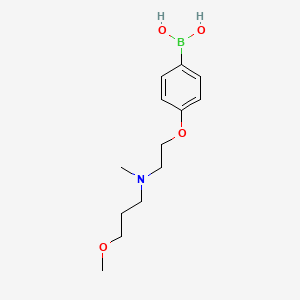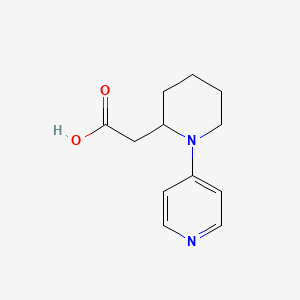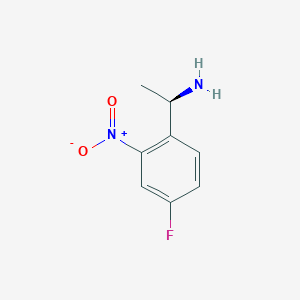![molecular formula C16H15NO4 B13583574 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane ring system and an isoindolinone moiety. The presence of these two distinct structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common approach is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane ring system under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for efficient and modular synthesis, enabling the production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic ring system and exhibit similar chemical properties.
Isoindolinone derivatives: Compounds with the isoindolinone moiety also show comparable reactivity and applications.
Uniqueness
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate is unique due to the combination of the bicyclo[2.2.1]heptane ring system and the isoindolinone moiety. This dual structural feature imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-14-11-3-1-2-4-12(11)15(19)17(14)21-16(20)13-8-9-5-6-10(13)7-9/h1-4,9-10,13H,5-8H2 |
Clave InChI |
BTIICZAIFXRVRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


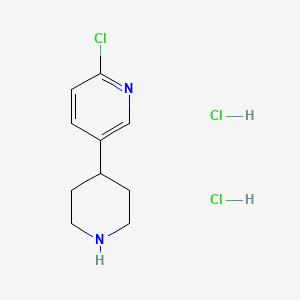
![2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
![4-(Trifluoromethyl)-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13583503.png)


![2-{[2-(Dimethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B13583516.png)
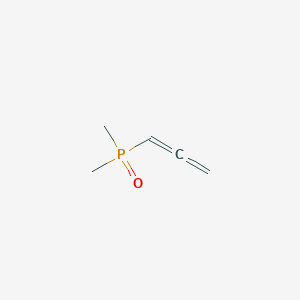
![rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine-2-carboxylicacidhydrochloride](/img/structure/B13583522.png)
